molecular formula C18H17ClN4O2S B3745275 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea

Cat. No. B3745275
M. Wt: 388.9 g/mol
InChI Key: BMGPFFIYDHLPES-UHFFFAOYSA-N
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Description

The compound “N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-ethoxyphenyl)urea” is a derivative of 1,3,4-thiadiazole . It is synthesized from 4-chlorobenzoic acid and involves several steps including esterification, hydrazination, salt formation, and cyclization .


Synthesis Analysis

The synthesis of this compound starts from 4-chlorobenzoic acid. The process involves six steps: esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The crystal belongs to the monoclinic system with space group P21/c. The compound consists of a benzene ring and a 1,3,5-triazine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . These reactions lead to the formation of the 1,3,4-thiadiazole ring and the attachment of the 4-chlorobenzyl and 4-ethoxyphenyl groups.

Scientific Research Applications

Aphid Control Agents

The title compound exhibits aphicidal activity against aphid species such as Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%). Aphids are notorious pests in agriculture, causing damage to crops. The compound’s effectiveness suggests its potential as a novel aphid control agent .

Antifungal Properties

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-ethoxyphenyl)urea also displays antifungal activity against Pythium aphanidermatum (62.0%). Fungal pathogens can devastate crops, so this compound’s antifungal properties are valuable for plant protection .

Medicinal Applications

Substituted triazine compounds, including those with a 1,3,5-triazine ring, have gained attention as potential medicines. The simple structure of this compound makes it an attractive candidate for further exploration in drug development. Its electron-withdrawing group (NO2) contributes to insecticidal properties, which could be harnessed for therapeutic purposes .

Agrochemicals

Triazines have diverse agrochemical applications. This compound’s potential as an insecticide, herbicide, and bactericide aligns with the broader utility of triazine derivatives in agriculture. Researchers can investigate its efficacy in controlling pests and weeds .

Antiviral Activity

While not explicitly mentioned in the study, the presence of a 1,3,5-triazine ring suggests that further investigations could explore its antiviral properties. Triazines have been studied for their antiviral effects, and this compound might contribute to that field .

Structural Insights

The crystal structure analysis provides valuable information about the compound’s conformation, intramolecular hydrogen bonding, and intermolecular interactions. Such insights aid in designing novel derivatives with improved properties .

Future Directions

The compound and its derivatives have shown potential in various biological activities . Future research could focus on exploring these activities further and potentially developing new therapeutic agents or pesticides.

properties

IUPAC Name

1-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-2-25-15-9-7-14(8-10-15)20-17(24)21-18-23-22-16(26-18)11-12-3-5-13(19)6-4-12/h3-10H,2,11H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGPFFIYDHLPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2Z)-5-(4-chlorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-ethoxyphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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